molecular formula C₃₅H₄₉N₁₁O₉S₂ B1663642 Eptifibatide CAS No. 188627-80-7

Eptifibatide

Cat. No. B1663642
M. Wt: 832 g/mol
InChI Key: CZKPOZZJODAYPZ-LROMGURASA-N
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Description

Eptifibatide is an antiplatelet drug of the glycoprotein IIb/IIIa inhibitor class . It is a synthetic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots from forming in the arteries of the heart after certain types of chest pain and heart attacks .


Synthesis Analysis

Eptifibatide is synthesized using a multigram-scale microwave-assisted solid-phase peptide synthesizer . The process consists of 5 steps: automated microwave-assisted solid-phase synthesis of eptifibatide linear precursor; cleavage from the resin with concomitant amino acid side-chains deprotection; disulfide-bond formation in solution; purification by flash column chromatography; ion-exchange solid-phase extraction .


Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics . It has a molecular formula of C35H49N11O9S2 .


Chemical Reactions Analysis

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

Eptifibatide has a molecular weight of 832.4 . It is soluble in DMSO .

Scientific Research Applications

Platelet Glycoprotein IIb/IIIa Inhibition

Eptifibatide, a synthetic cyclic heptapeptide, is a selective inhibitor of the platelet glycoprotein IIb/IIIa receptor, crucial in platelet aggregation. Research has shown that eptifibatide effectively reduces adverse outcomes in patients with acute coronary syndromes without persistent ST-segment elevation, demonstrating its value in cardiovascular interventions (The New England journal of medicine, 1998).

Improved Drug Delivery Systems

Recent advancements include encapsulating eptifibatide in RGD-modified nano-liposomes. This novel delivery system enhances the antiplatelet activity of eptifibatide, addressing issues like its short half-life and accumulation in non-targeted tissues, thus improving its efficacy in thrombosis treatment (Journal of Thrombosis and Thrombolysis, 2017).

Applications Beyond Cardiovascular Disease

Eptifibatide's role extends beyond acute coronary syndromes. A Phase I study suggested its potential benefits for patients with sickle cell anemia (SCA). The study indicated that eptifibatide could be well tolerated in SCA patients, providing benefits like inhibiting platelet aggregation and altering plasma levels of inflammatory mediators (British Journal of Haematology, 2007).

Neurointerventional Procedures

An open-label Phase I study assessed the safety of intravenous eptifibatide in patients undergoing internal carotid artery angioplasty and stent placement. The study suggested that eptifibatide might be safe for use in neurointerventional procedures, although further studies are required to confirm its effectiveness in such settings [(Neurosurgery, 2001)](https://Neurosurgery, 2001).

Stability and Storage Enhancements

To address storage and stability challenges, studies have explored formulating eptifibatide in semi-aqueous vehicles. These formulations significantly increased the drug's stability compared to aqueous vehicles, suggesting an improved shelf-life for eptifibatide at room temperature (International journal of pharmaceutics, 2001).

Pharmacodynamics and Pharmacokinetics

Research on the pharmacodynamics and pharmacokinetics of eptifibatide has led to optimized dosing regimens. Studies have shown that higher-dose, double-bolus regimens can achieve and maintain effective inhibition of platelet aggregation, providing insights for enhanced clinical efficacy in coronary interventions (Circulation: Journal of the American Heart Association, 2001).

Safety And Hazards

When handling Eptifibatide, one should avoid breathing mist, gas or vapours. It is also advised to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-LROMGURASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046673
Record name Eptifibatide
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Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner.
Record name Eptifibatide
Source DrugBank
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Product Name

Eptifibatide

CAS RN

188627-80-7
Record name Eptifibatide [INN:BAN]
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Record name Eptifibatide
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Record name Eptifibatide
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Record name Eptifibatide
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Record name EPTIFIBATIDE
Source FDA Global Substance Registration System (GSRS)
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Record name Eptifibatide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,100
Citations
RM Scarborough - American Heart Journal, 1999 - Elsevier
… eptifibatide, which was developed by mimicking the GP IIb/IIIa blocker barbourin, found in the venom of the southeastern pigmy rattlesnake. Eptifibatide … ) trials, eptifibatide was found to …
Number of citations: 161 www.sciencedirect.com
DR Phillips, RM Scarborough - The American journal of cardiology, 1997 - Elsevier
… Like barbourin, eptifibatide is a specific and robust inhibitor of the … studies have established that eptifibatide can inhibit thrombosis … In clinical trials, eptifibatide has not been found to be …
Number of citations: 311 www.sciencedirect.com
Impact-II Investigators - The Lancet, 1997 - Elsevier
BACKGROUND: Platelet-mediated thrombosis has been implicated in the development of ischaemic complications of percutaneous coronary intervention. We investigated whether …
Number of citations: 876 www.sciencedirect.com
RP Giugliano, JA White, C Bode… - … England Journal of …, 2009 - Mass Medical Soc
… , routine administration of eptifibatide with delayed, provisional … assigned to receive either early eptifibatide (two boluses, … use of eptifibatide after angiography (delayed eptifibatide). The …
Number of citations: 565 www.nejm.org
U Zeymer, H Wienbergen - Cardiovascular drug reviews, 2007 - Wiley Online Library
… of eptifibatide in … eptifibatide was that in the first ex vivo studies sodium citrate was used, an anticoagulant that chelates calcium and leads to an overestimation of the effect of eptifibatide …
Number of citations: 40 onlinelibrary.wiley.com
PURSUIT Trial Investigators - New England Journal of Medicine, 1998 - Mass Medical Soc
Background Aggregation of platelets is the pathophysiologic basis of the acute coronary syndromes. Eptifibatide, a synthetic cyclic heptapeptide, is a selective high-affinity inhibitor of …
Number of citations: 686 www.nejm.org
Esprit Investigators - Lancet (London, England), 2000 - pubmed.ncbi.nlm.nih.gov
… double-bolus dose of eptifibatide could improve outcomes of … were randomly allocated to receive eptifibatide, given as two … but arose more often with eptifibatide than placebo (1.3%, 13 …
Number of citations: 642 pubmed.ncbi.nlm.nih.gov
PA Gurbel, KP Bliden, KA Zaman, JA Yoho, KM Hayes… - Circulation, 2005 - Am Heart Assoc
… dose, and the comparative effect of eptifibatide with these regimens is unknown. … eptifibatide; 600 mg clopidogrel with or without eptifibatide) (Clopidogrel Loading With Eptifibatide to …
Number of citations: 483 www.ahajournals.org
IC Gilchrist, JC O'Shea, T Kosoglou, LK Jennings… - Circulation, 2001 - Am Heart Assoc
… eptifibatide in PCI. This report details the pharmacodynamic profiles of the higher-dose eptifibatide … -bolus, higher-dose eptifibatide regimen subsequently tested in the PCI indication. …
Number of citations: 122 www.ahajournals.org
MP Curran, GM Keating - Drugs, 2005 - Springer
… urine as eptifibatide, deaminated eptifibatide and other more polar metabolites, with no major eptifibatide metabolites in the plasma.[20] The elimination half-life of eptifibatide in patients …
Number of citations: 64 link.springer.com

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